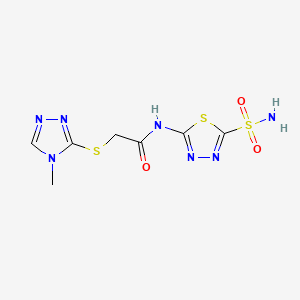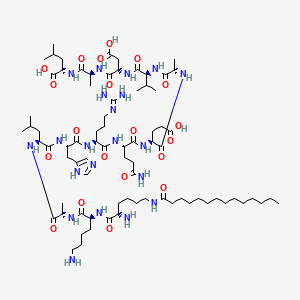
AC3-I, myristoylated
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC3-I, myristoylated, also known as Autocamtide-3 Derived Inhibitory Peptide, is a biologically active peptide. This compound is a myristoylated form of Autocamtide-3-Derived Inhibitory Peptide, which is a highly specific inhibitor of Calmodulin-Dependent Protein Kinase II. The myristoylation enhances its resistance to proteolysis .
准备方法
Synthetic Routes and Reaction Conditions
AC3-I, myristoylated, is synthesized through a series of peptide synthesis techniques. The process involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The myristoylation is introduced by coupling myristic acid to the peptide chain .
Industrial Production Methods
The industrial production of this compound, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve high purity levels .
化学反应分析
Types of Reactions
AC3-I, myristoylated, primarily undergoes peptide bond formation and myristoylation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of this compound, involves reagents such as protected amino acids, coupling agents like N,N’-Diisopropylcarbodiimide, and myristic acid. The reactions are carried out under controlled conditions to ensure the correct sequence and modifications .
Major Products Formed
The major product formed is the myristoylated peptide, AC3-I, which is then purified to remove any side products or unreacted starting materials .
科学研究应用
AC3-I, myristoylated, has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modifications.
Biology: Acts as a specific inhibitor of Calmodulin-Dependent Protein Kinase II, making it valuable in studying cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where Calmodulin-Dependent Protein Kinase II is implicated.
Industry: Utilized in the development of research tools and assays for studying protein kinases .
作用机制
AC3-I, myristoylated, exerts its effects by specifically inhibiting Calmodulin-Dependent Protein Kinase II. The myristoylated peptide binds to the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by Calmodulin-Dependent Protein Kinase II, affecting various cellular processes .
相似化合物的比较
Similar Compounds
Autocamtide-2-Related Inhibitory Peptide, myristoylated: Another myristoylated peptide that inhibits Calmodulin-Dependent Protein Kinase II.
Autocamtide-3: The non-myristoylated form of AC3-I, which is less resistant to proteolysis.
Uniqueness
AC3-I, myristoylated, is unique due to its high specificity for Calmodulin-Dependent Protein Kinase II and its enhanced resistance to proteolysis, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C78H137N21O20 |
|---|---|
分子量 |
1689.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H137N21O20/c1-11-12-13-14-15-16-17-18-19-20-21-30-61(101)85-36-25-23-27-51(80)68(109)91-52(28-22-24-35-79)69(110)88-47(8)65(106)95-56(38-44(2)3)74(115)96-57(40-50-42-84-43-87-50)75(116)92-53(29-26-37-86-78(82)83)71(112)93-54(31-33-60(81)100)72(113)94-55(32-34-62(102)103)70(111)89-49(10)67(108)99-64(46(6)7)76(117)97-58(41-63(104)105)73(114)90-48(9)66(107)98-59(77(118)119)39-45(4)5/h42-49,51-59,64H,11-41,79-80H2,1-10H3,(H2,81,100)(H,84,87)(H,85,101)(H,88,110)(H,89,111)(H,90,114)(H,91,109)(H,92,116)(H,93,112)(H,94,113)(H,95,106)(H,96,115)(H,97,117)(H,98,107)(H,99,108)(H,102,103)(H,104,105)(H,118,119)(H4,82,83,86)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 |
InChI 键 |
NXFHGWBBQUSFOY-WPBOGAMHSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
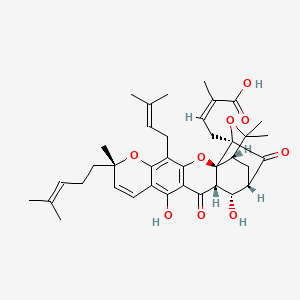

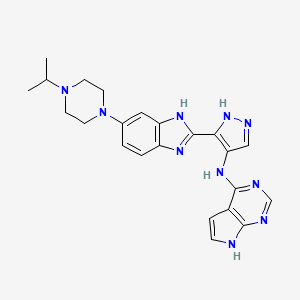
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
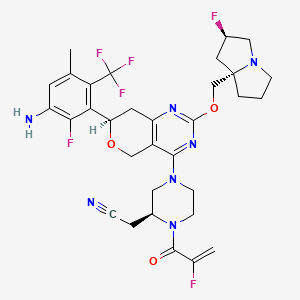

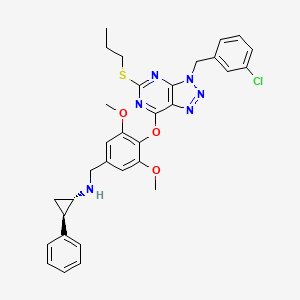

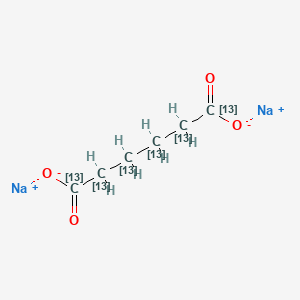
![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
